Acetamide, N-[4-[[4-(2-pyrazinyloxy)-1-piperidinyl]sulfonyl]phenyl]-

Physicochemical profiling Drug-likeness Piperidine sulfonamides

This synthetic piperidine-sulfonamide acetamide is defined by its confirmed inactivity against GPR35 [Local Differentiation Evidence], making it an essential negative control or selectivity profiling tool. Its unique 2-pyrazinyloxy-piperidinyl group offers a critical structural hypothesis for kinase inhibitor library design. With a calculated cLogP of 2.48 and TPSA of 110.11 Ų, it also serves as a calibration standard for computational models. Procure exclusively for rigorous in-house profiling or focused library synthesis to generate comparative SAR data.

Molecular Formula C17H20N4O4S
Molecular Weight 376.4 g/mol
CAS No. 1448128-26-4
Cat. No. B6505838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetamide, N-[4-[[4-(2-pyrazinyloxy)-1-piperidinyl]sulfonyl]phenyl]-
CAS1448128-26-4
Molecular FormulaC17H20N4O4S
Molecular Weight376.4 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)OC3=NC=CN=C3
InChIInChI=1S/C17H20N4O4S/c1-13(22)20-14-2-4-16(5-3-14)26(23,24)21-10-6-15(7-11-21)25-17-12-18-8-9-19-17/h2-5,8-9,12,15H,6-7,10-11H2,1H3,(H,20,22)
InChIKeyXYYXKMRRQQQOKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acetamide, N-[4-[[4-(2-pyrazinyloxy)-1-piperidinyl]sulfonyl]phenyl]- (CAS 1448128-26-4): Sourcing and Baseline Profile


Acetamide, N-[4-[[4-(2-pyrazinyloxy)-1-piperidinyl]sulfonyl]phenyl]- (CAS 1448128-26-4) is a synthetic organic compound characterized by a sulfonamide-derived acetamide core featuring a 2-pyrazinyloxy-piperidinyl moiety [1]. Its molecular formula is C17H20N4O4S, and it has a molecular weight of 376.44 g/mol [1]. Calculated physicochemical properties include a topological polar surface area (TPSA) of 110.11 Ų and a consensus LogP (cLogP) of 2.48 [1]. While proprietary vendor descriptions suggest a role as a c-Met kinase inhibitor, high-strength, verifiable differential evidence from admissible, peer-reviewed sources is currently absent, necessitating a cautious approach to its selection over potential alternatives.

Procurement Risk: Why Acetamide, N-[4-[[4-(2-pyrazinyloxy)-1-piperidinyl]sulfonyl]phenyl]- Cannot Be Interchanged with Generic Analogs


Generic substitution within the piperidinyl-sulfonyl acetamide class carries significant risk due to a profound lack of publicly available, comparative structure-activity relationship (SAR) data. Without quantitative binding, functional, or selectivity profiles against specific targets, the specific contribution of the 2-pyrazinyloxy group versus other heteroaryloxy substituents remains uncharacterized. The only verifiable functional data from an admissible source indicates this compound is inactive against the GPR35 receptor [1], highlighting that its activity profile is not broadly promiscuous. Assuming functional equivalence with other piperidine-sulfonamide analogs without direct, quantitative evidence could lead to failed experiments or incorrect selection in a procurement context.

Quantitative Differentiation Guide for Acetamide, N-[4-[[4-(2-pyrazinyloxy)-1-piperidinyl]sulfonyl]phenyl]-


Physicochemical Property Comparison Against Class Baseline

The compound's calculated physicochemical properties can be compared to the class baseline for oral drug-like space. For Acetamide, N-[4-[[4-(2-pyrazinyloxy)-1-piperidinyl]sulfonyl]phenyl]-, the consensus LogP is 2.48 and the TPSA is 110.11 Ų [1]. These values place it within the typical Lipinski Rule of Five space (LogP < 5, TPSA < 140 Ų) for oral bioavailability. However, no admissible source provides quantitative in vitro ADME, permeability, or solubility data to differentiate it from other piperidine-sulfonamides with similar calculated properties.

Physicochemical profiling Drug-likeness Piperidine sulfonamides

GPR35 Antagonism Activity: A Definitive Negative Result

In a primary assay for GPR35 antagonism, this compound was definitively classified as 'inactive' [1]. This represents the only available, verifiable functional assay result from an admissible source. It establishes that, unlike some compounds in broader piperidine-sulfonamide libraries that may exhibit polypharmacology, this specific molecule does not engage GPR35. However, without a named active comparator in the same assay and a quantified IC50, this evidence only confirms the absence of this specific activity, not its superiority or inferiority to an alternative.

GPR35 GPCR Selectivity profiling

Procurement Application Scenarios for Acetamide, N-[4-[[4-(2-pyrazinyloxy)-1-piperidinyl]sulfonyl]phenyl]- Based on Available Evidence


Chemical Probe with Documented GPR35 Inactivity

This compound is suitable for research programs where a structurally characterized piperidine sulfonamide with confirmed inactivity against GPR35 is required [1]. It serves as a negative control or a starting scaffold for medicinal chemistry optimization, provided its lack of activity at this target is a desirable attribute for the specific experimental context.

Physicochemical Reference Standard for in-Silico Model Validation

With its calculated cLogP of 2.48 and TPSA of 110.11 Ų [1], this compound can be used as a calibration or validation standard for computational models predicting lipophilicity and polar surface area, particularly for piperidine-sulfonamide containing molecules.

Building Block for Focused Library Synthesis

The compound's core structure, featuring a pyrazinyloxy-piperidine linked to a sulfonamide-acetamide moiety, represents a specific chemotype. Procurement is justified as a key intermediate or building block for synthesizing a focused library aimed at exploring kinase or other enzyme targets, where the unique 2-pyrazinyloxy substituent is a key structural hypothesis.

Negative Control for c-Met Off-Target Profiling

If proprietary, non-verifiable claims of c-Met inhibition are considered a starting hypothesis, this compound could be procured for rigorous in-house profiling to confirm or refute this activity in a direct, quantitative comparison with well-characterized c-Met inhibitors. This scenario explicitly requires the user to generate the missing comparative data.

Quote Request

Request a Quote for Acetamide, N-[4-[[4-(2-pyrazinyloxy)-1-piperidinyl]sulfonyl]phenyl]-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.